

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-methoxyaniline

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Compound of Interest

Compound Name: 3-Fluoro-5-methoxyaniline

Cat. No.: B1489569

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **3-Fluoro-5-methoxyaniline** (CAS No. 2339-58-4). As a key organic intermediate in the synthesis of complex molecules for pharmaceuticals and advanced materials, a thorough understanding of its structural and electronic characteristics is paramount.^[1] This document synthesizes fundamental spectroscopic principles with data from analogous compounds to present a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for **3-Fluoro-5-methoxyaniline** are not widely published, this guide offers a robust predictive analysis to aid researchers in its identification and utilization.

Introduction and Molecular Overview

3-Fluoro-5-methoxyaniline, with the molecular formula C_7H_8FNO and a molecular weight of 141.14 g/mol, is a substituted aniline derivative with significant potential in organic synthesis.^{[2][3]} The strategic placement of a fluorine atom, a methoxy group, and an amino group on the benzene ring creates a unique electronic environment and provides multiple reactive sites. The fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical compounds, while the amino and methoxy groups are versatile functional handles for a variety of organic transformations.^[4]

Key Physicochemical Properties:

Property	Value	Source
CAS Number	2339-58-4	PubChem[3]
Molecular Formula	C ₇ H ₈ FNO	PubChem[3]
Molecular Weight	141.14 g/mol	PubChem[3]
Boiling Point	~226.2 °C	ECHEMI[5]
Density	~1.176 g/cm ³	ECHEMI[5]
Flash Point	~90.6 °C	Understanding the Chemical Properties of 3-Fluoro-5-methoxyaniline[6]

Below is a diagram illustrating the molecular structure and numbering of **3-Fluoro-5-methoxyaniline**.

Caption: Molecular structure of **3-Fluoro-5-methoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of **3-Fluoro-5-methoxyaniline** based on established substituent effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, and the methoxy group (-OCH₃) is also electron-donating, which tend to shield the aromatic protons, shifting them upfield. Conversely, the fluorine atom is strongly electronegative and exerts an electron-withdrawing inductive effect, causing a deshielding effect (downfield shift), particularly on nearby protons.

Expected Chemical Shifts and Multiplicities:

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant(s) (J, Hz)	Rationale
-NH ₂	3.5 - 4.5	Broad singlet	-	The protons of the primary amine are exchangeable and often appear as a broad signal. The chemical shift can vary with solvent and concentration.
-OCH ₃	~3.7 - 3.9	Singlet	-	The three equivalent protons of the methoxy group will appear as a singlet.
Ar-H2	~6.2 - 6.4	Doublet of doublets (or triplet)	JH-H ≈ 2-3 Hz, JH-F ≈ 2-3 Hz	This proton is ortho to the strongly donating amino group and meta to the methoxy and fluoro groups.
Ar-H4	~6.1 - 6.3	Doublet of doublets	JH-H ≈ 2-3 Hz, JH-F ≈ 8-10 Hz	This proton is ortho to the fluoro group and will show a larger coupling constant with fluorine. It is also meta to the

amino and
methoxy groups.

This proton is
situated between
the two electron-
donating groups
(ortho to both),
leading to
significant
shielding and an
upfield shift.

Ar-H6	~6.0 - 6.2	Doublet of doublets (or triplet)	JH-H \approx 2-3 Hz, JH-F \approx 2-3 Hz
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Experimental Protocol for ^1H NMR:

- Dissolve approximately 5-10 mg of **3-Fluoro-5-methoxyaniline** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The amino and methoxy groups cause a strong upfield shift (shielding) for the ipso-carbons and the carbons ortho and para to them. The fluorine atom causes a large downfield shift (deshielding) of the carbon it is attached to (C-3) and also induces C-F coupling.

Expected Chemical Shifts and Couplings:

Carbon(s)	Predicted Chemical Shift (δ , ppm)	C-F Coupling (JC-F, Hz)	Rationale
-OCH ₃	~55	-	Typical chemical shift for a methoxy group on an aromatic ring.
C-1	~148	~2-3	The carbon attached to the amino group is deshielded by the nitrogen but shielded by the overall electron-donating nature. A small meta C-F coupling is expected.
C-2	~95	~2-3	This carbon is ortho to the amino group and meta to both the fluoro and methoxy groups, resulting in significant shielding.
C-3	~164	~240-250 (¹ J _{C-F})	The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant and will be significantly deshielded.
C-4	~98	~10-12	This carbon is ortho to the fluoro group and para to the amino group, leading to shielding. A two-bond C-F coupling is expected.

C-5	~162	~12-15	The carbon attached to the methoxy group is deshielded by the oxygen. A two-bond C-F coupling is expected.
C-6	~102	~2-3	This carbon is ortho to the amino and methoxy groups and meta to the fluoro group, leading to strong shielding.

Experimental Protocol for ^{13}C NMR:

- Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ^1H NMR.
- Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
- Use proton decoupling to simplify the spectrum to singlets (unless C-F coupling is being specifically investigated).
- A longer acquisition time may be necessary due to the lower natural abundance of ^{13}C .
- Process and reference the data as with the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibration Type
N-H (amine)	3300 - 3500	Medium-Strong	Symmetric and asymmetric stretching (two bands expected for a primary amine)
C-H (aromatic)	3000 - 3100	Medium-Weak	Stretching
C-H (aliphatic, -OCH ₃)	2850 - 3000	Medium	Stretching
C=C (aromatic)	1580 - 1620	Medium-Strong	Ring stretching
N-H (amine)	1550 - 1650	Medium-Strong	Scissoring (bending)
C-O (ether)	1200 - 1300	Strong	Asymmetric stretching
C-F (aryl fluoride)	1100 - 1250	Strong	Stretching
C-O (ether)	1000 - 1100	Medium	Symmetric stretching
C-H (aromatic)	700 - 900	Strong	Out-of-plane bending (substitution pattern dependent)

Experimental Protocol for IR Spectroscopy:

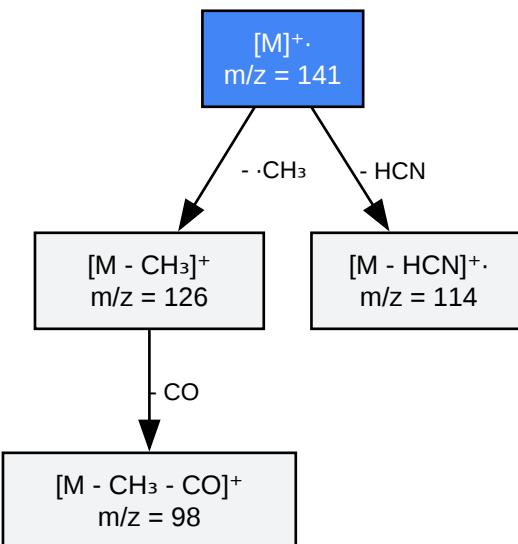
- For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the crystal.
- For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Record the spectrum using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹.
- Perform a background scan and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For **3-Fluoro-5-methoxyaniline**, the molecular ion peak (M^+) is expected at an m/z corresponding to its molecular weight.

Expected Fragmentation Pattern:

The fragmentation of **3-Fluoro-5-methoxyaniline** upon electron ionization would likely proceed through several key pathways.



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Caption: Predicted major fragmentation pathways for **3-Fluoro-5-methoxyaniline**.

- Molecular Ion (M^+): The most intense peak in the high m/z region is expected to be the molecular ion peak at $m/z = 141$.^[3]
- Loss of a Methyl Radical ($[M-15]^+$): A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical ($\cdot CH_3$) from the methoxy group, which would result in a fragment at $m/z = 126$.
- Loss of Carbon Monoxide ($[M-15-28]^+$): The fragment at $m/z = 126$ could further lose a molecule of carbon monoxide (CO) to give a fragment at $m/z = 98$.

- Loss of Hydrogen Cyanide ($[M-27]^{+}$): Anilines can undergo fragmentation by losing hydrogen cyanide (HCN) from the aromatic ring and the amino group, leading to a fragment at $m/z = 114$.

Experimental Protocol for Mass Spectrometry:

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
- Ionize the sample using a suitable technique, such as Electron Ionization (EI) for fragmentation analysis.
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Record the mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

Conclusion

The spectroscopic characterization of **3-Fluoro-5-methoxyaniline** is crucial for its effective use in research and development. This guide provides a detailed predictive analysis of its ^1H NMR, ^{13}C NMR, IR, and MS spectra. By understanding the expected spectral features, researchers can confidently identify and assess the purity of this important synthetic intermediate, facilitating its application in the development of novel pharmaceuticals and functional materials.

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